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Gammacerane

Catalog No.
S635502
CAS No.
M.F
C30H52
M. Wt
412.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gammacerane

Product Name

Gammacerane

IUPAC Name

(4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene

Molecular Formula

C30H52

Molecular Weight

412.7 g/mol

InChI

InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1

InChI Key

QDUDLLAGYKHBNK-QPYQYMOUSA-N

SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)(C)C

The exact mass of the compound Gammacerane is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]. However, this does not mean our product can be used or applied in the same or a similar way.

Gammacerane is a pentacyclic triterpenoid compound with the chemical formula C30H52C_{30}H_{52}. It is structurally related to tetrahymanol, serving as its precursor. Gammacerane is primarily recognized for its role as a biomarker in geochemistry, particularly as an indicator of hypersalinity and water column stratification in marine environments. The compound is often found in sediments and is utilized to infer past environmental conditions, particularly in assessing the salinity and stratification of ancient water bodies .

Typical of triterpenoids, including oxidation, reduction, and rearrangements. Its synthesis from tetrahymanol involves the loss of hydrogen atoms and the formation of double bonds, which can be catalyzed by environmental factors such as temperature and pressure. The compound can also participate in reactions with acids or bases, leading to the formation of derivatives that may exhibit different biological activities or properties .

Research indicates that gammacerane exhibits notable biological activities, including antimicrobial properties. Some studies have identified gammacerane glycosides that demonstrate potential pharmacological effects, although further research is needed to fully elucidate these activities. The compound's biological significance may be linked to its structural characteristics, which allow it to interact with cellular membranes or influence metabolic pathways .

Gammacerane can be synthesized through several methods:

  • Biological Synthesis: It is naturally produced by certain microorganisms and algae under specific environmental conditions.
  • Chemical Synthesis: Laboratory synthesis can be achieved through multi-step organic reactions starting from simpler terpenoid precursors like tetrahymanol.
  • Isolation from Natural Sources: Gammacerane can be extracted from sedimentary rocks or biological materials where it accumulates as a result of diagenetic processes .

Gammacerane has several applications:

  • Geochemical Indicator: It serves as a reliable biomarker for reconstructing paleoenvironmental conditions, particularly in marine geology.
  • Research Tool: Used in studies related to hydrocarbon exploration and sedimentology, gammacerane helps assess the maturity of organic matter.
  • Pharmaceutical Research: Potential applications in drug development due to its biological activities are being explored .

Studies on gammacerane interactions focus on its role within ecological systems and its biochemical interactions. Research has shown that gammacerane can influence microbial community structures in sedimentary environments and may affect nutrient cycling processes. Additionally, its interactions with other organic compounds can modify its stability and reactivity in various environmental contexts .

Gammacerane shares structural similarities with several other compounds, which are often studied for comparative purposes:

Compound NameStructure TypeUnique Features
TetrahymanolPentacyclic TriterpenoidPrecursor to gammacerane; involved in biosynthesis
HopanesPentacyclic TriterpenoidCommonly used as biomarkers; differs in structure
4-MethylsteranesSteroidal CompoundsIndicators of specific depositional environments; distinct methyl group positioning
25-NorhopanesPentacyclic TriterpenoidVariants lacking carbon atoms; useful in thermal maturity studies

Gammacerane's uniqueness lies in its specific role as an indicator of hypersaline conditions and water column stratification, distinguishing it from other triterpenoids that may not provide such specific geochemical insights .

Gammacerane was first identified in sedimentary rocks and crude oils during the mid-20th century, though its biological precursor, tetrahymanol, was isolated earlier from the ciliate Tetrahymena pyriformis. The link between tetrahymanol and gammacerane was established in 1995 by Sinninghe Damsté et al., who demonstrated that tetrahymanol-derived gammacerane serves as a biomarker for water column stratification. A pivotal discovery occurred in 1990 when tetrahymanol was found in the phototrophic bacterium Rhodopseudomonas palustris, expanding its known biological sources beyond eukaryotes. Subsequent studies revealed bacterial biosynthesis pathways distinct from eukaryotic mechanisms, highlighting convergent evolution in triterpenoid production.

Definition and Classification as a Pentacyclic Triterpenoid

Gammacerane belongs to the gammacerane series of pentacyclic triterpenoids, characterized by five fused cyclohexane rings (Figure 1). Unlike hopanoids, which have a cyclopentane E-ring, gammacerane’s E-ring is a cyclohexane, conferring unique stereochemical properties. Its molecular formula (C~30~H~52~) and structure were confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, with a molecular weight of 412.7 g/mol.

Table 1: Chemical Properties of Gammacerane

PropertyValue
Molecular formulaC~30~H~52~
Molecular weight412.7 g/mol
IUPAC name(4aS,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-hexadecahydropicene
Key diagnostic ionsm/z 191, 412

Significance in Geological and Environmental Sciences

Gammacerane’s resistance to biodegradation and stratigraphic prevalence make it a key indicator of paleoenvironmental conditions. It is particularly associated with water column stratification, where oxygenated surface waters overlie anoxic depths. This stratification occurs in hypersaline lagoons, meromictic lakes, and euxinic marine basins. Notably, gammacerane is not exclusive to hypersaline settings; it is also abundant in freshwater lacustrine sediments, challenging earlier assumptions about its environmental specificity.

Molecular Formula and Composition (C30H52)

Gammacerane is a pentacyclic triterpene compound characterized by the molecular formula C30H52 [1] [2]. The compound possesses a molecular weight of 412.7 grams per mole, representing a fully saturated hydrocarbon structure composed exclusively of carbon and hydrogen atoms [2] [3]. The Chemical Abstracts Service registry number for gammacerane is 559-65-9, providing a unique identifier for this specific molecular structure [3] [4].

The molecular composition consists of thirty carbon atoms and fifty-two hydrogen atoms arranged in a complex pentacyclic framework [1] [2]. This composition places gammacerane within the triterpene class of natural products, which are characterized by their derivation from six isoprene units with the general formula C30H48, though gammacerane represents a fully saturated variant with four additional hydrogen atoms [5].

PropertyValue
Molecular FormulaC30H52 [2]
Molecular Weight412.7 g/mol [2]
CAS Registry Number559-65-9 [4]
Number of Rings5 [1]
Degree of SaturationFully saturated [1]

Stereochemistry and Conformational Analysis

Gammacerane exhibits a complex stereochemical arrangement featuring eight defined stereocenters throughout its pentacyclic structure [3]. The compound adopts a specific three-dimensional configuration designated as (4aS,6aR,6aR,6bR,8aS,12aS,14aR,14bS)-4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene [2] [6]. This stereochemical designation reflects the absolute configuration at each chiral center within the molecule.

The pentacyclic framework of gammacerane consists entirely of six-membered rings arranged in a rigid, chair-like conformation [1]. The molecular symmetry properties contribute to its distinctive spectroscopic characteristics, particularly in mass spectrometry where the symmetrical structure leads to specific fragmentation patterns [7]. The conformational stability of gammacerane arises from the all-chair arrangement of its ring systems, which minimizes steric strain and maximizes thermodynamic stability [8].

The Standard International Chemical Identifier (InChI) for gammacerane is InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3/t21-,22-,23+,24+,27-,28-,29+,30+/m0/s1 [9]. The corresponding InChI Key is QDUDLLAGYKHBNK-QPYQYMOUSA-N, providing a condensed representation of the molecular structure [9].

Physical and Chemical Properties

Gammacerane demonstrates exceptional chemical stability under normal environmental conditions, reflecting the inherent stability of its saturated pentacyclic structure [10]. The compound exhibits resistance to biodegradation, although studies have shown that under extreme biodegradation conditions, gammacerane can undergo alteration through demethylation processes [10] [11]. The biodegradation susceptibility is similar to that of certain hopane derivatives but demonstrates greater resistance compared to many other biomarker compounds [10].

The thermal stability of gammacerane allows it to persist through geological processes over millions of years, making it valuable as a biomarker in petroleum geochemistry [1] [12]. This thermal resilience results from the rigid pentacyclic framework and the absence of functional groups that might undergo thermal decomposition [13].

Chemical reactivity studies indicate that gammacerane can participate in sulphurisation reactions during early diagenetic processes [12] [13]. The formation pathway from its biological precursor tetrahymanol involves dehydration and hydrogenation reactions, with sulphurisation and carbon-sulfur bond cleavage playing important roles in marine sedimentary environments [12] [13].

PropertyCharacteristic
Chemical StabilityHigh resistance to degradation [10]
Thermal StabilityStable through geological processes [12]
Biodegradation ResistanceMore resistant than regular hopanes [10]
ReactivityParticipates in sulphurisation reactions [13]
Geological PersistenceMillions of years [1]

Spectroscopic Characteristics

Mass Spectrometry Profiles

Mass spectrometry analysis of gammacerane reveals distinctive fragmentation patterns that facilitate its identification in complex mixtures [7]. The molecular ion peak appears at mass-to-charge ratio (m/z) 412, corresponding to the molecular weight of the compound [2] [7]. The mass spectrum exhibits a characteristic base peak at m/z 191, which represents the most abundant fragment ion and serves as a diagnostic marker for gammacerane identification [7].

The fragmentation pattern of gammacerane in electron ionization mass spectrometry reflects its molecular symmetry, resulting in a relatively simple mass spectrum compared to other complex hydrocarbons [7]. The dominant m/z 191 peak arises from specific bond cleavages within the pentacyclic framework, providing a reliable spectroscopic signature for analytical identification [7].

Predicted collision cross section values for various adduct ions have been calculated, with the protonated molecular ion [M+H]+ showing a collision cross section of 204.5 Ų, while the sodium adduct [M+Na]+ exhibits a value of 208.6 Ų [6]. These measurements provide additional analytical parameters for advanced mass spectrometric identification techniques.

Ion Typem/z ValueRelative IntensityCollision Cross Section (Ų)
Molecular Ion [M]+412 [2]Variable194.2 [6]
Base Peak191 [7]100%-
[M+H]+413.41 [6]-204.5 [6]
[M+Na]+435.40 [6]-208.6 [6]

Infrared Spectroscopy

Infrared spectroscopy of gammacerane reveals characteristic absorption patterns typical of saturated hydrocarbon compounds [14]. The spectrum displays prominent carbon-hydrogen stretching vibrations in the region between 2800-3000 wavenumbers, corresponding to the numerous methyl and methylene groups present in the molecular structure [14]. The absence of functional group absorptions, such as hydroxyl or carbonyl stretches, confirms the fully saturated nature of the compound [14].

The bending vibrations of carbon-hydrogen bonds appear in the fingerprint region below 1500 wavenumbers, providing additional structural information about the pentacyclic framework [14]. The specific pattern of these absorptions can be used to distinguish gammacerane from other triterpene compounds with similar molecular weights but different structural arrangements [14].

The molecular vibrations observed in infrared spectroscopy reflect the rigid nature of the pentacyclic ring system, with characteristic frequencies that correspond to the various types of carbon-carbon and carbon-hydrogen bonds present throughout the structure [14]. These vibrational modes provide valuable information for structural confirmation and purity assessment of gammacerane samples [14].

Nuclear Magnetic Resonance Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about gammacerane through the analysis of both one-dimensional and two-dimensional spectra [15]. Proton nuclear magnetic resonance (1H) spectroscopy reveals the chemical environments of the fifty-two hydrogen atoms distributed throughout the pentacyclic structure [16] [17]. The spectrum displays multiple overlapping signals in the aliphatic region, reflecting the complex arrangement of methyl, methylene, and methine protons [17].

Carbon-13 nuclear magnetic resonance (13C) spectroscopy offers complementary structural information by revealing the chemical shifts of all thirty carbon atoms in the molecule [15]. The spectrum shows distinct resonances for the various carbon environments, including quaternary carbons, tertiary carbons bearing methyl groups, secondary carbons in ring systems, and primary carbons of methyl substituents [15].

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and heteronuclear correlation experiments, enable the complete structural elucidation and assignment of individual carbon and hydrogen atoms within the gammacerane framework [15]. These advanced spectroscopic methods have been instrumental in confirming the pentacyclic structure and establishing the connectivity patterns between different parts of the molecule [15].

The nuclear magnetic resonance data for gammacerane demonstrates the symmetrical nature of the molecule, with certain carbon and hydrogen environments appearing equivalent due to the molecular symmetry [15]. This symmetry simplifies the spectral interpretation while providing characteristic patterns that aid in compound identification [15].

Structural Relationships to Other Triterpenoids

Gammacerane belongs to the broader family of pentacyclic triterpenes, sharing structural similarities with several other important natural products while maintaining distinctive features that set it apart [5] [18]. The compound exhibits close structural relationships to hopanes, another class of pentacyclic triterpenes commonly found in geological samples [19] [20]. However, gammacerane differs from hopanes in its ring connectivity and the arrangement of its pentacyclic framework [19].

The biosynthetic precursor of gammacerane is tetrahymanol, a hydroxylated triterpene that undergoes diagenetic transformation through dehydration and hydrogenation processes [21] [22] [23]. This relationship places gammacerane within the tetrahymanol family of compounds, distinct from the hopane family despite both being pentacyclic triterpenes [21] [23]. The structural similarity between tetrahymanol and gammacerane is evident in their shared pentacyclic core, with the key difference being the presence of a hydroxyl group at the C-3 position in tetrahymanol [21].

Comparison with other triterpene families reveals that gammacerane possesses a unique ring arrangement among pentacyclic structures [18]. While lupane, oleanane, and ursane triterpenes feature different connectivity patterns and functional group distributions, gammacerane maintains its distinctive six-membered ring arrangement throughout the pentacyclic framework [18] [24]. This structural uniqueness contributes to its specific physical and chemical properties that distinguish it from other members of the triterpene family [18].

Triterpene ClassRing SystemKey Structural FeaturesRelationship to Gammacerane
HopanesPentacyclicDifferent ring connectivity [19]Structural similarity but distinct framework
LupanesPentacyclicContains five-membered ring [18]Different ring arrangement
OleananesPentacyclicOxygen functionalization common [18]Similar size but different connectivity
TetrahymanolPentacyclicHydroxyl group at C-3 [21]Direct biosynthetic precursor

The relationship between gammacerane and other biomarker compounds in petroleum geochemistry demonstrates its position within a complex network of diagenetically related structures [10] [19]. Studies have identified degradation products such as 25-norgammacerane, which represents a demethylated derivative formed through biodegradation processes [10] [11]. These structural relationships provide important information for understanding the geochemical processes that affect triterpene compounds in sedimentary environments [10].

Tetrahymanol serves as the primary biological precursor to gammacerane, representing a critical link between modern biological processes and ancient sedimentary biomarkers. This pentacyclic triterpenoid alcohol was first discovered in the marine ciliate Tetrahymena pyriformis and subsequently identified as the direct biosynthetic precursor to gammacerane through diagenetic processes [1] [2] [3]. The transformation from tetrahymanol to gammacerane occurs through dehydration and subsequent hydrogenation during sediment burial and thermal maturation [4] [3] [5].

The structural relationship between tetrahymanol and gammacerane involves the loss of the hydroxyl group at position 3 and the saturation of double bonds during diagenesis. Alternative pathways for gammacerane formation include sulfurization and early carbon-sulfur cleavage, particularly important in marine sedimentary environments [4] [6]. These sulfur-mediated processes can sequester significant amounts of the gammacerane skeleton in sulfur-rich macromolecular aggregates, which subsequently release gammacerane during thermal maturation through cleavage of carbon-sulfur bonds [4] [7].

The diagenetic conversion pathway also involves the intermediate formation of gammacer-2-ene, which has been synthesized and confirmed in natural samples through coinjection studies [2] [3]. This intermediate demonstrates the step-wise nature of tetrahymanol conversion to its final diagenetic product. The preservation and transformation efficiency of tetrahymanol to gammacerane depends on multiple factors including oxygen availability, sulfur content, thermal maturity, and burial depth [4] [8].

Biosynthetic Pathways

The biosynthesis of tetrahymanol occurs through two distinct evolutionary pathways that have developed independently in bacteria and eukaryotes, demonstrating convergent evolution toward the same molecular product [9] [10] [11]. These pathways represent fundamentally different biochemical strategies for producing identical triterpenoid structures.

Eukaryotic Pathway

In eukaryotic organisms, tetrahymanol biosynthesis proceeds through the direct cyclization of squalene via squalene-tetrahymanol cyclase (STC) [1] [12] [13]. This enzyme catalyzes the single-step conversion of the linear isoprenoid squalene into the pentacyclic tetrahymanol structure without requiring molecular oxygen [14] [15]. The eukaryotic pathway represents the classical route first characterized in ciliate protozoans, where tetrahymanol functions as a sterol surrogate under conditions of sterol limitation [1] [16].

The squalene-tetrahymanol cyclase exhibits remarkable substrate specificity and can accommodate both squalene and squalene epoxide as substrates [17] [18] [19]. When cyclizing squalene epoxide, the enzyme produces gammacerane-3α,21α-diol and gammacerane-3β,21α-diol, depending on the stereochemistry of the epoxide substrate [17] [18]. This enzymatic versatility demonstrates the conformational flexibility of eukaryotic cyclases in accommodating different substrate configurations.

The cyclization mechanism involves the formation of multiple transient carbocation intermediates following electrophilic attack on the terminal double bond of squalene [19] [20]. The enzyme imposes specific conformational constraints on the squalene substrate, directing the cyclization toward the pentacyclic gammacerane skeleton rather than alternative triterpene structures [17] [18].

Bacterial Pathway

Bacterial tetrahymanol biosynthesis employs a distinct two-step mechanism involving tetrahymanol synthase (Ths) working in conjunction with squalene-hopene cyclase (Shc) [9] [10] [11]. This pathway represents a novel biochemical innovation where bacteria couple the initial cyclization of squalene to hopene with a subsequent Ths-dependent ring expansion to form tetrahymanol [9] [11] [21].

The tetrahymanol synthase enzyme is phylogenetically unrelated to eukaryotic squalene-tetrahymanol cyclase and represents an independent evolutionary solution to tetrahymanol production [9] [10] [11]. Heterologous expression studies demonstrate that Ths is both necessary and sufficient to induce tetrahymanol biosynthesis in hopanoid-producing bacterial strains that normally do not synthesize this compound [11] [22].

The bacterial pathway begins with squalene-hopene cyclase converting squalene to diploptene or other hopene intermediates, which then undergo Ths-mediated ring expansion and rearrangement to yield tetrahymanol [9] [11]. This mechanism represents a more complex biosynthetic strategy compared to the direct eukaryotic cyclization, involving intermediate hopanoid structures as stepping stones toward the final product.

Distribution in Microorganisms

Occurrence in Bacteria

Methanotrophs

Aerobic methanotrophic bacteria represent a significant and previously underappreciated source of tetrahymanol in environmental systems [9] [10] [11]. The obligate aerobic methanotroph Methylomicrobium alcaliphilum, isolated from hypersaline alkaline lake sediments, produces substantial quantities of tetrahymanol along with 3-methyltetrahymanol [11] [21]. This organism demonstrates remarkably higher tetrahymanol production levels compared to previously known bacterial producers, with an eightfold increase observed during stationary phase growth compared to exponential phase [11].

Methanotrophic tetrahymanol production varies significantly under different physiological conditions, suggesting metabolic regulation of this biosynthetic pathway [11] [21]. The presence of tetrahymanol in methanotrophs is particularly significant given their role in methane oxidation at aerobic-anaerobic interfaces, environments that often exhibit water column stratification conducive to gammacerane preservation [11] [23].

Additional methanotrophic genera including Methylococcus capsulatus can be induced to produce tetrahymanol through heterologous expression of tetrahymanol synthase, demonstrating the widespread potential for this pathway among methane-oxidizing bacteria [11]. The distribution of tetrahymanol synthase genes in methanotrophic genomes suggests broader occurrence of this capability than previously recognized [9] [10].

Nitrite-Oxidizers

Nitrite-oxidizing bacteria (NOB) harbor tetrahymanol synthase genes and represent another important bacterial source of tetrahymanol precursors [9] [10] [11]. These chemolithotrophic organisms, including species within the Nitrobacter genus, utilize nitrite as an electron donor for energy generation while simultaneously producing tetrahymanol through the bacterial biosynthetic pathway [24] [25].

The occurrence of tetrahymanol synthesis in nitrite-oxidizers is particularly relevant for understanding gammacerane distribution in sedimentary environments, as these organisms are key components of nitrogen cycling in aquatic systems [24] [26]. Their activity often concentrates at redox boundaries and chemoclines, the same environmental zones where ciliates preferentially synthesize tetrahymanol [24] [27].

Genomic analyses reveal tetrahymanol synthase genes in diverse nitrite-oxidizing lineages, suggesting this capability has been maintained across different phylogenetic groups within this functional category [9] [10]. The presence of both hopanoid and tetrahymanol biosynthetic capabilities in these organisms provides them with diverse membrane lipid options for environmental adaptation [25].

Sulfate-Reducing Bacteria

Sulfate-reducing bacteria (SRB) constitute another major bacterial group capable of tetrahymanol production, with tetrahymanol synthase genes identified in various sulfate-reducing lineages [9] [10] [11]. These strictly anaerobic organisms represent some of the most physiologically diverse tetrahymanol producers, occurring across multiple phylogenetic divisions including Firmicutes, Proteobacteria, and other bacterial groups [28] [29] [30].

The sulfate-reducing genus Desulfovibrio and related taxa possess the genetic machinery for tetrahymanol synthesis while maintaining their primary sulfate-reducing metabolism [31] [29] [32]. These organisms are particularly significant for gammacerane preservation because they inhabit the anoxic sedimentary environments where tetrahymanol is most likely to be preserved and undergo diagenetic conversion [28] [30].

Sulfate-reducing bacteria exhibit remarkable metabolic flexibility, capable of switching between sulfidogenic and acetogenic metabolisms depending on electron acceptor availability [30]. This metabolic versatility, combined with tetrahymanol production capability, positions them as important contributors to biomarker signatures in diverse sedimentary environments [28] [33].

Occurrence in Ciliates and Protozoa

Ciliates remain the most extensively characterized group of tetrahymanol-producing eukaryotes, with tetrahymanol biosynthesis documented across numerous marine and freshwater species [1] [34] [35]. Eight marine ciliate species, primarily belonging to the scuticociliate group, have been confirmed as tetrahymanol producers, with tetrahymanol abundance showing strong correlation with ciliate biovolume in both pure cultures and environmental samples [35].

Tetrahymena pyriformis and Tetrahymena thermophila represent the paradigmatic tetrahymanol-producing ciliates, where tetrahymanol functions as a sterol surrogate during periods of sterol starvation [1] [36] [12] [37]. These bacterivorous ciliates preferentially synthesize tetrahymanol when their diet lacks sterols, a condition commonly encountered at chemoclines and in stratified water columns where their bacterial prey are naturally sterol-deficient [4] [7] [27].

The production of tetrahymanol in ciliates is directly linked to their feeding ecology and environmental conditions [36] [7]. Bacterivorous ciliates feeding on green sulfur bacteria and other prokaryotic organisms at or below chemoclines produce significant quantities of tetrahymanol due to the absence of sterols in their bacterial diet [4] [7]. This dietary control mechanism explains the strong association between gammacerane occurrence and water column stratification in sedimentary records [4] [27] [6].

Marine ciliates demonstrate widespread tetrahymanol production capabilities, with the compound serving as a specific biomarker for bacterivorous ciliate activity in marine systems [35]. The consistent relationship between tetrahymanol abundance and ciliate biomass provides a quantitative tool for assessing ancient ciliate contributions to sedimentary organic matter [35].

Additional protistan groups, including anaerobic free-living protists and certain anaerobic rumen fungi, also possess tetrahymanol biosynthetic capabilities [11] [14]. These organisms often inhabit oxygen-limited environments where sterol biosynthesis is restricted, making tetrahymanol synthesis an advantageous metabolic adaptation [14] [15].

Environmental Distribution

Gammacerane exhibits widespread environmental distribution with varying abundance patterns that reflect distinct ecological and geochemical processes [2] [3] [27]. In modern marine sediments, gammacerane occurs ubiquitously but generally at low concentrations, representing baseline contributions from marine ciliate communities [27] [35]. Small amounts of gammacerane are common in marine sediments and typically have limited significance regarding water column stratification, unless concentrations exceed background levels [27] [38].

Lacustrine environments demonstrate more variable gammacerane distributions, with concentrations directly related to the degree of water column stratification and salinity conditions [39] [40] [41]. Freshwater lakes typically exhibit gammacerane index values below 0.1, while mildly brackish waters show values below 0.3, and brackish to saline waters display values ranging from 0.3 to greater than 0.7 [41] [42]. These patterns reflect the relationship between salinity-driven density stratification and ciliate tetrahymanol production [40] [42].

Hypersaline environments frequently contain elevated gammacerane concentrations due to permanent density stratification that creates stable chemoclines where bacterivorous ciliates thrive [43] [40] [27]. However, gammacerane occurrence is not exclusively restricted to hypersaline conditions, as significant concentrations can develop in any stratified water body regardless of salinity [40] [27] [6].

Stratified water columns represent the primary environmental setting for enhanced gammacerane production and preservation [4] [7] [27]. The chemocline and thermocline interfaces in stratified systems provide optimal habitats for bacterivorous ciliates feeding on sterol-deficient bacterial communities [4] [7]. This ecological relationship explains why gammacerane serves as a reliable indicator of water column stratification throughout geological time [40] [27] [6].

The environmental distribution of gammacerane also reflects preservation conditions, with anoxic bottom waters and rapid burial enhancing tetrahymanol preservation and subsequent gammacerane formation [4] [8]. Oxidizing conditions can lead to tetrahymanol degradation before diagenetic conversion, resulting in reduced gammacerane yields in the sedimentary record [8].

Temporal Distribution in Geological Record

The geological occurrence of gammacerane extends deep into Earth history, with the oldest confirmed occurrences dating to approximately 850 million years ago in the Late Proterozoic Chuar Group [44] [45]. This ancient occurrence represents the earliest evidence for tetrahymanol-producing organisms and suggests the presence of eukaryotic life capable of synthesizing this distinctive biomarker [45].

Proterozoic sedimentary rocks containing gammacerane provide crucial insights into ancient eukaryotic ecology and environmental conditions [34] [44] [46]. The presence of gammacerane in 1.6 billion-year-old rocks indicates that tetrahymanol-producing organisms, likely ciliates or related protists, were established components of ancient marine ecosystems [47] [48]. However, the interpretation of Proterozoic biomarker records requires careful consideration of thermal maturity and potential contamination issues [46] [49].

Throughout the Phanerozoic, gammacerane occurrence becomes more widespread and better preserved, reflecting both the diversification of tetrahymanol-producing organisms and improved preservation conditions [39] [50] [51]. Mesozoic and Cenozoic sedimentary rocks frequently contain gammacerane as an indicator of depositional paleoenvironments, particularly in settings characterized by water column stratification [39] [41] [42].

The temporal distribution of gammacerane also reflects evolutionary changes in tetrahymanol-producing organisms [34] [14]. The lateral transfer of tetrahymanol-synthesizing genes among eukaryotic lineages during the Proterozoic likely contributed to the persistence and expansion of this biosynthetic capability in oxygen-poor environments [34] [14]. This evolutionary adaptation allowed diverse eukaryotic groups to colonize anoxic habitats where sterol synthesis was metabolically restricted [34] [15].

Recent studies have identified novel gammacerane-related compounds in ancient sediments, including bisnorgammacerane and 30-norgammacerane, which provide additional temporal constraints on tetrahymanol biodegradation processes [52] [53]. These degradation products extend the temporal range of tetrahymanol-derived biomarkers and offer new tools for investigating ancient ecosystems and their evolutionary history [52] [53].

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Gammacerane

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Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C30 isoprenoids (triterpenes) [PR0106]

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Last modified: 02-18-2024

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